N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Beschreibung
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a 4-bromobenzamide group via a phenyl ring. This structure combines the planar aromaticity of benzothiazole with the electron-withdrawing bromine substituent, rendering the compound of interest in medicinal chemistry and materials science. The benzothiazole core is known for its bioactivity, including antimicrobial and enzyme-inhibitory properties, while the bromobenzamide group may influence solubility and binding interactions .
Key structural attributes include:
- Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding capabilities.
- Phenyl linker: Provides conformational flexibility and spatial orientation for intermolecular interactions.
Crystallographic studies of related compounds, such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB), reveal two molecules per asymmetric unit with distinct hydrogen-bonding patterns, suggesting similar packing behavior for the target compound .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYJKUCIXKKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with various reagents such as aldehydes, ketones, or acids.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods offer advantages in terms of yield, reaction time, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP), mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Benzothiazole-Containing Benzamides
a) Antimicrobial Derivatives (Compounds 6a–j)
A series of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a–j) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). While the target compound lacks the thiazolidinone and nicotinamide moieties present in 6a–j, both share the benzothiazole scaffold.
b) Dengue Virus NS Inhibitors (Z14)
Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) targets Dengue virus NS proteins. Unlike the target compound, Z14 incorporates a pyrimidine-carboxamide group and a methylsulfanyl substituent. The bromine atom in Z14 is positioned on the pyrimidine ring rather than the benzamide, highlighting how substituent placement modulates target specificity .
c) Crystalline Derivatives
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide demonstrates hydrogen-bonding patterns (N–H···O and C–H···π interactions) that stabilize its crystal lattice. The target compound’s bromine may similarly influence packing via halogen bonds, though its planar benzothiazole ring could favor π-stacking over dihydrothiazole’s flexibility .
Benzimidazole vs. Benzothiazole Analogs
Replacing benzothiazole with benzimidazole alters electronic and steric properties:
- N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide (CAS 391218-46-5):
- Molecular Weight : 392.25 g/mol vs. 402.5 g/mol for the target compound.
- pKa : 11.22 (predicted), indicating higher basicity compared to benzothiazole derivatives.
- Bioactivity : Benzimidazoles are associated with antitumor and antiviral activities, whereas benzothiazoles often exhibit antimicrobial effects .
Substituent Effects: Bromine vs. Other Groups
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): The nitro and methoxy groups enhance polarity and hydrogen-bond acceptor capacity, contrasting with the target compound’s bromine and benzothiazole donor-acceptor system. Such differences impact solubility and crystallinity .
- AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile): A JNK inhibitor with a pyrimidine-acetonitrile chain, demonstrating that benzothiazole’s bioactivity is scaffold-dependent .
Structural and Analytical Comparisons
Spectroscopic Characterization
- 1H NMR : Benzothiazole protons in N-(1,3-benzothiazol-2-yl)benzamide derivatives resonate at δ 7.2–8.5 ppm, while the bromobenzamide’s aromatic protons appear downfield (δ 7.5–8.1 ppm) due to electron withdrawal .
- X-ray Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of bond lengths and angles. For example, the title compound’s C–S bond in benzothiazole is expected to align with typical values (1.74–1.76 Å) observed in related structures .
Biologische Aktivität
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound within the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
Chemical Formula: CHBrNOS
Molecular Weight: 409.3 g/mol
CAS Number: 477569-50-9
Benzothiazole derivatives like N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide are characterized by a benzene ring fused with a thiazole ring, contributing to their unique chemical properties and biological activities.
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity and disruption of cell membrane integrity .
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies have demonstrated its effectiveness against Candida albicans, a common pathogenic yeast. The structure-activity relationship suggests that modifications at the benzothiazole moiety enhance antifungal potency .
Anticancer Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has been evaluated for its anticancer properties across various cancer cell lines. Studies reveal that it induces apoptosis in human breast cancer cells and exhibits cytotoxic effects against colon and lung cancer cells. The compound's mechanism may involve interference with cell cycle progression and induction of oxidative stress in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated as well. It has been shown to reduce inflammation markers in vitro, suggesting that it could serve as a lead compound for developing new anti-inflammatory agents. The presence of electron-withdrawing groups at specific positions enhances its anti-inflammatory activity .
Data Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | Inhibition of enzymes, disruption of membranes |
| Antifungal | Candida albicans | Targeting fungal cell wall synthesis |
| Anticancer | Breast, colon, lung cancer cells | Induction of apoptosis, oxidative stress |
| Anti-inflammatory | Various inflammatory models | Reduction of inflammatory markers |
Case Studies
- Antibacterial Study : A study published in Pharmaceutical Research demonstrated that N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to standard antibiotics .
- Antifungal Evaluation : In research focused on antifungal agents, this compound was part of a series tested against C. albicans, showing significant inhibition rates and highlighting its potential as a therapeutic agent for fungal infections .
- Anticancer Research : A recent investigation into the anticancer effects revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
